molecular formula C18H16BrClN2O2 B2474572 (E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1904606-53-6

(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2474572
CAS No.: 1904606-53-6
M. Wt: 407.69
InChI Key: ABDZZZVLIKYJOI-BQYQJAHWSA-N
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Description

(E)-1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a synthetic organic compound designed for advanced research and development applications. This molecule integrates a pyrrolidine scaffold with halogenated pyridine and chlorophenyl moieties, a structural combination frequently explored in medicinal chemistry for its potential to interact with biological targets . The presence of the bromopyridine group is a significant feature, as halogenated pyridines are known to enhance metabolic stability and serve as versatile intermediates for further derivatization via cross-coupling reactions, allowing researchers to create diverse compound libraries . The (E)-configured propen-1-one (chalcone) linker is a privileged structure in drug discovery, often associated with a range of biological activities and serving as a key pharmacophore. This compound is intended for use as a sophisticated building block in organic synthesis and drug discovery efforts. It is particularly relevant for researchers investigating kinase inhibitors and modulating protein-protein interactions . Its structural complexity makes it a valuable candidate for probing biological pathways and developing novel therapeutic agents. Like related pyrrolidine-pyridine hybrids, this compound is for research purposes in chemistry, biology, and material science . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDZZZVLIKYJOI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an organic compound classified as an enone, characterized by a carbon-carbon double bond adjacent to a carbonyl group. Its structure includes a pyrrolidine moiety and halogenated aromatic rings, suggesting potential biological activities that warrant investigation in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₆BrClN₂O₂
Molecular Weight407.7 g/mol
CAS Number1904606-53-6
StructureStructure

The biological activity of this compound is likely mediated through its interaction with various molecular targets, particularly in pathways related to cancer and inflammation. Compounds with similar structures have been shown to inhibit key signaling pathways, such as the MEK-MAPK pathway, which is often activated in solid tumors . The presence of halogen substituents on the aromatic rings enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share similar mechanisms due to its structural features.

Antimicrobial Activity

Pyrrolidine derivatives have also shown promising antibacterial and antifungal activities. In vitro tests indicate that compounds with similar halogenated structures can effectively inhibit the growth of harmful bacteria . This suggests that this compound may possess antimicrobial properties worth exploring.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds:

  • Antiproliferative Studies : A study evaluating the antiproliferative effects of pyrrolidine derivatives found that compounds with electron-withdrawing groups (like Cl and Br) exhibited enhanced activity against cancer cell lines . The presence of the 2-chlorophenyl group in our compound is hypothesized to contribute similarly.
  • Inhibition of MAPK Pathway : In a pharmacological study involving a related MEK inhibitor, significant inhibition of pMAPK was observed in liver and lung tissues following administration . This underscores the potential for this compound to impact similar pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its hybrid structure:

  • Pyrrolidinyloxy-bromopyridinyl group : Introduces steric bulk and hydrogen-bonding capacity.
  • 2-Chlorophenyl group : Enhances lipophilicity and influences electronic properties.

Table 1: Structural Comparison with Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Bromopyridinyloxy-pyrrolidine, 2-chlorophenyl C₁₇H₁₄BrClN₂O₂* 407.67†
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 2-Chlorophenyl, 3-methoxyphenyl C₁₆H₁₃ClO₂ 272.73
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one 3-Bromo-4-methoxyphenyl, pyridin-2-yl C₁₅H₁₃BrNO₂ 313.15
1-[(2E)-3-(2-Chloro-3-methoxyphenyl)-2-propenoyl]pyrrolidine 2-Chloro-3-methoxyphenyl, pyrrolidine C₁₄H₁₅ClNO₂ 264.73
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Phenyl, pyrrolidine C₁₃H₁₅NO 201.26

*Calculated based on IUPAC name; †Estimated via molecular formula.

Physicochemical Properties
  • Melting Points: The target compound’s melting point is unreported, but structurally simpler analogues (e.g., [(E)-3-phenyl-pyrrolidinyl enone]) exhibit melting points between 122–124°C , while halogenated derivatives (e.g., bromo/methoxy-substituted enones) may show higher thermal stability due to increased molecular symmetry .
  • Solubility: The bromopyridinyl and chlorophenyl groups likely reduce aqueous solubility compared to non-halogenated analogues (e.g., ’s phenyl-pyrrolidine enone).

Q & A

Q. What are the common synthetic routes for preparing (E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

Coupling Reactions : Use of coupling agents like 1,1'-thiocarbonyldiimidazole to link pyrrolidine and pyridine derivatives (e.g., 3-bromopyridin-2-ol) .

Etherification : Formation of the pyrrolidinyl-oxy bridge via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Enone Formation : Condensation of a ketone with an aldehyde (e.g., via Claisen-Schmidt reaction) to form the α,β-unsaturated ketone backbone .

Q. Example Protocol :

  • React 3-bromopyridin-2-ol with pyrrolidine under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage.
  • Condense the intermediate with 2-chlorobenzaldehyde in ethanol under reflux, catalyzed by NaOH .

Q. Table 1: Synthesis Methods from Literature

StepReagents/ConditionsKey IntermediateReference
EtherificationDIAD, PPh₃, THF, 0°C → RT3-((3-bromopyridin-2-yl)oxy)pyrrolidine
Enone FormationNaOH, ethanol, reflux(E)-configured α,β-unsaturated ketone

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Determines crystal structure, bond lengths, and dihedral angles (e.g., C–C bond mean deviation: 0.004 Å) .
  • DFT Calculations : Validates electronic structure and predicts reactivity (used in tandem with experimental data) .
  • NMR Spectroscopy : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C–Br/C–Cl vibrations .

Q. Table 2: Key Characterization Data

TechniqueObserved DataApplicationReference
XRDMonoclinic system, space group P2₁/c, β = 91.757°Crystal packing analysis
DFTHOMO-LUMO gap ≈ 4.5 eVReactivity prediction

Q. What are the potential research applications of this compound?

Methodological Answer:

  • Antimicrobial Studies : Similar chalcone derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .
  • Non-Linear Optics (NLO) : Conjugated enone systems enhance hyperpolarizability, making them candidates for NLO materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Methodological Answer: Discrepancies (e.g., bond lengths in XRD vs. DFT) arise from:

  • Crystal Packing Effects : XRD reflects solid-state interactions, while DFT models isolated molecules .
  • Solution-State Dynamics : NMR or temperature-dependent studies reconcile conformational flexibility .

Example :
If DFT predicts a planar enone system but XRD shows slight torsion, validate with variable-temperature NMR to assess rotational barriers .

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) may improve coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

Q. Table 3: Optimization Parameters

ParameterEffect on YieldReference
Solvent (DMF vs. THF)15% increase in DMF
Catalyst (Pd(OAc)₂)20% yield boost

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Simulates binding to microbial enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. Example Workflow :

Generate 3D conformers (RDKit).

Dock into target protein (PDB: 1KZN).

Score binding affinities (ΔG < -7 kcal/mol suggests activity) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the enone moiety .

Q. What strategies address low purity in final product isolation?

Methodological Answer:

  • Chromatography : Use gradient silica gel columns (hexane:EtOAc 8:2 → 6:4) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 145–147°C) .

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